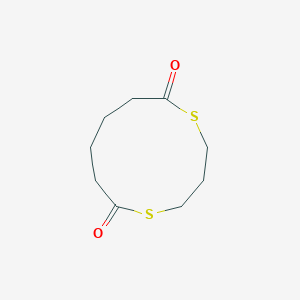
1,5-Dithiacycloundecane-6,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dithiacycloundecane-6,11-dione is a chemical compound with a unique structure that includes two sulfur atoms and two ketone groups within an eleven-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dithiacycloundecane-6,11-dione typically involves the cyclization of appropriate precursors containing sulfur and carbonyl groups. One common method is the reaction of dithiols with diketones under acidic or basic conditions to form the desired cyclic structure. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate cyclization.
Catalysts: Acidic or basic catalysts to promote the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: High-purity dithiols and diketones.
Reaction Control: Automated systems to monitor and control reaction parameters.
Purification: Techniques such as distillation or recrystallization to obtain pure product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dithiacycloundecane-6,11-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Solvents: Polar solvents such as acetonitrile or dimethyl sulfoxide.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,5-Dithiacycloundecane-6,11-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,5-Dithiacycloundecane-6,11-dione involves its interaction with various molecular targets. The sulfur atoms can form strong bonds with metal ions, making it useful in catalysis. The ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiacyclohexane: A smaller ring structure with similar sulfur-containing features.
1,3-Dioxacycloundecane: A similar eleven-membered ring but with oxygen atoms instead of sulfur.
1,3-Dithiane: A six-membered ring with two sulfur atoms.
Uniqueness
1,5-Dithiacycloundecane-6,11-dione is unique due to its larger ring size and the presence of both sulfur and ketone groups. This combination provides distinct chemical properties and reactivity compared to smaller or oxygen-containing analogs.
Eigenschaften
CAS-Nummer |
89863-25-2 |
|---|---|
Molekularformel |
C9H14O2S2 |
Molekulargewicht |
218.3 g/mol |
IUPAC-Name |
1,5-dithiacycloundecane-6,11-dione |
InChI |
InChI=1S/C9H14O2S2/c10-8-4-1-2-5-9(11)13-7-3-6-12-8/h1-7H2 |
InChI-Schlüssel |
HIZVKYONDRQURO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)SCCCSC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


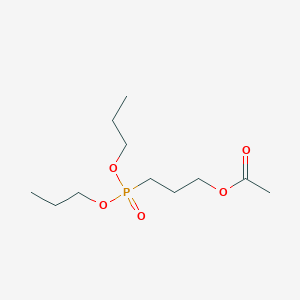

![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
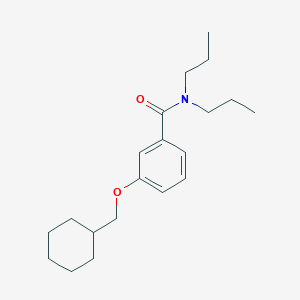
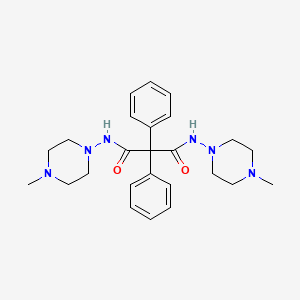


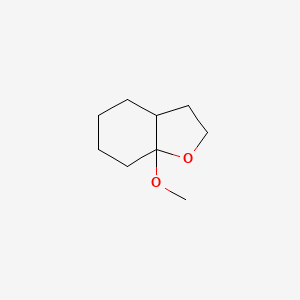
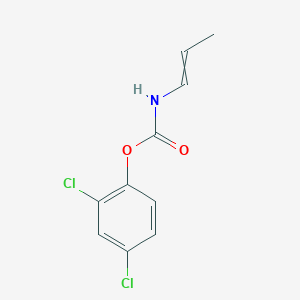
![1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14396354.png)

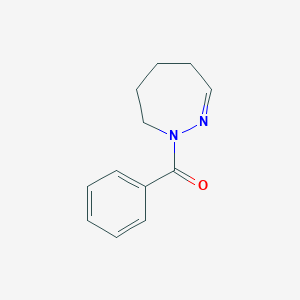
![3-[(2,4,5-Trichlorophenoxy)methyl]aniline](/img/structure/B14396369.png)
